molecular formula C7H4F2N2S B1427595 4,5-difluoro-1,3-benzothiazol-2-amine CAS No. 1175278-16-6

4,5-difluoro-1,3-benzothiazol-2-amine

Cat. No.: B1427595
CAS No.: 1175278-16-6
M. Wt: 186.18 g/mol
InChI Key: SNFPJGYGBQVSDJ-UHFFFAOYSA-N
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Description

4,5-difluoro-1,3-benzothiazol-2-amine is a synthetic compound derived from benzo[d]thiazole. It has gained significant attention due to its unique chemical and biological properties. The molecular formula of this compound is C7H4F2N2S, and it has a molecular weight of 186.18 g/mol.

Biochemical Analysis

Biochemical Properties

The thiazole ring, a key component of 4,5-Difluorobenzo[d]thiazol-2-amine, is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of 4,5-Difluorobenzo[d]thiazol-2-amine are not well-studied. Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-difluoro-1,3-benzothiazol-2-amine is typically synthesized through a series of chemical reactions involving benzo[d]thiazole as a starting materialThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4,5-difluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzo[d]thiazole ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzo[d]thiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4,5-difluoro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.

    Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-difluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to DNA and interfere with its replication, leading to the inhibition of cancer cell growth. Additionally, the compound may interact with enzymes and other proteins, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-difluorobenzothiazole: Another fluorinated benzo[d]thiazole derivative with similar chemical properties.

    4-(4-Bromophenyl)-thiazol-2-amine: A thiazole compound with different substituents, used in anticancer research.

Uniqueness

4,5-difluoro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4,5-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFPJGYGBQVSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734112
Record name 4,5-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175278-16-6
Record name 4,5-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the route for 2-amino-7-fluoro-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2,3,6-trifluoroaniline and conducting the first step at 100° C. for 4 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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